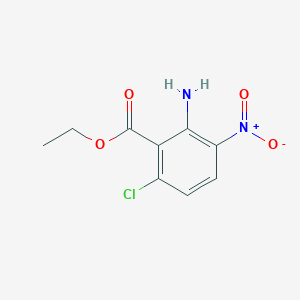
Ethyl 2-amino-6-chloro-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-6-chloro-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, an amino group, a chloro substituent, and a nitro group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-chloro-3-nitrobenzoate typically involves a multi-step process One common method starts with the nitration of ethyl benzoate to introduce the nitro group This is followed by chlorination to add the chloro substituent
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield ethyl 3-nitrobenzoate.
Chlorination: The nitro compound is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce ethyl 2-chloro-3-nitrobenzoate.
Amination: The final step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-amino-6-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: this compound can be reduced to ethyl 2-amino-6-chloro-3-aminobenzoate.
Substitution: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Oxidation: Oxidation of the amino group can produce nitroso or nitro derivatives.
科学的研究の応用
Ethyl 2-amino-6-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-amino-6-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and amino groups also contribute to its reactivity and potential interactions with enzymes and receptors.
類似化合物との比較
Ethyl 2-amino-6-chloro-3-nitrobenzoate can be compared with other nitrobenzoate derivatives:
Ethyl 2-amino-3-nitrobenzoate: Lacks the chloro substituent, resulting in different reactivity and applications.
Ethyl 2-chloro-3-nitrobenzoate: Lacks the amino group, affecting its biological activity.
Ethyl 2-amino-6-nitrobenzoate: Lacks the chloro substituent, leading to variations in its chemical behavior.
The unique combination of the amino, chloro, and nitro groups in this compound makes it distinct and valuable for specific applications in research and industry.
特性
分子式 |
C9H9ClN2O4 |
|---|---|
分子量 |
244.63 g/mol |
IUPAC名 |
ethyl 2-amino-6-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2,11H2,1H3 |
InChIキー |
YYNZEEYUWLBWOF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


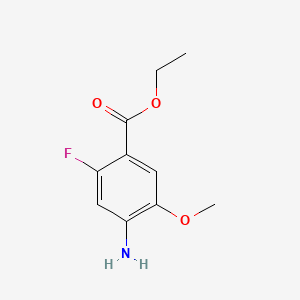
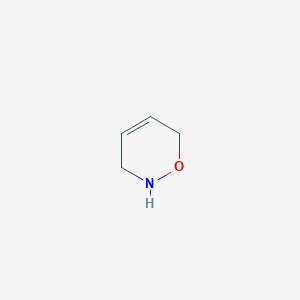
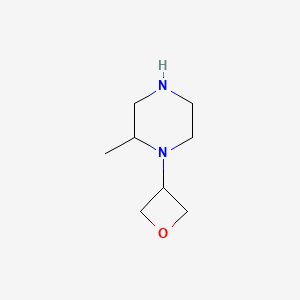
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
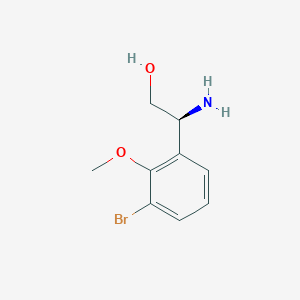
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
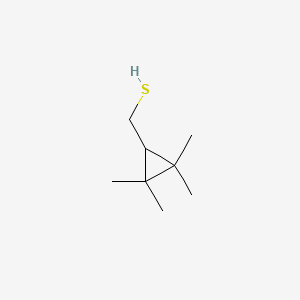
![Ethyl 2-oxo-2-[2-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13481608.png)



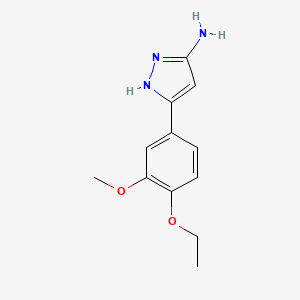
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclopentylpropanoic acid](/img/structure/B13481647.png)

